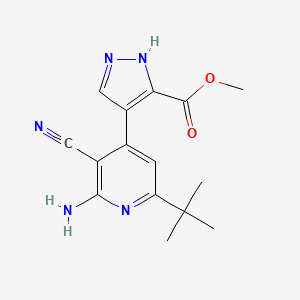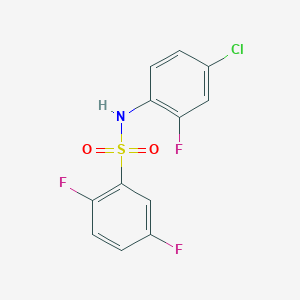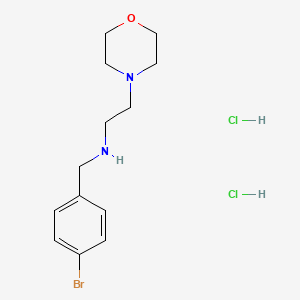
N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride, commonly known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). PD153035 has been extensively studied for its potential use as a therapeutic agent for various cancers.
作用机制
PD153035 is a reversible inhibitor of the N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride tyrosine kinase. It binds to the ATP-binding site of the receptor, preventing phosphorylation and activation of downstream signaling pathways. This leads to inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
PD153035 has been shown to have a range of biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. PD153035 also inhibits angiogenesis, which is essential for tumor growth and metastasis. In addition, PD153035 has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
实验室实验的优点和局限性
PD153035 is a potent and selective inhibitor of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride tyrosine kinase activity. It has been extensively studied in preclinical models and has shown promising results as a therapeutic agent for various cancers. However, PD153035 has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects. In addition, it has poor solubility in aqueous solutions, which can limit its use in certain assays.
未来方向
There are many future directions for research on PD153035. One area of interest is the development of new analogs with improved pharmacokinetic properties and potency. Another area of research is the identification of biomarkers that can predict response to N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride-targeted therapies. In addition, there is ongoing research on the use of PD153035 in combination with other therapies, such as radiation and chemotherapy, to improve treatment outcomes for cancer patients. Finally, there is interest in exploring the role of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride in other diseases, such as autoimmune disorders and neurodegenerative diseases.
合成方法
PD153035 can be synthesized through a multi-step process starting with the reaction of 4-chloropyridine with diethyl malonate to form 4-(diethylamino)-2-pyridone. This intermediate is then reacted with 2,4-dichloroquinazoline to form PD153035. The final product is obtained as a hydrochloride salt.
科学研究应用
PD153035 has been extensively studied for its potential use as a therapeutic agent for various cancers, including breast, lung, and head and neck cancers. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. PD153035 has been used in preclinical studies to investigate the role of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride in cancer progression and to evaluate the efficacy of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride-targeted therapies.
属性
IUPAC Name |
4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5.ClH/c1-3-22(4-2)16-14-7-5-6-8-15(14)20-17(21-16)19-13-9-11-18-12-10-13;/h5-12H,3-4H2,1-2H3,(H,18,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCFOVFCLKPIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)NC3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-5-imino-6-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300389.png)
![methyl 2-[({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5300395.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300402.png)



![4-[(butylsulfonyl)amino]benzamide](/img/structure/B5300433.png)
![N-[(4-methylphenyl)(pyridin-4-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5300438.png)
![N~4~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5300444.png)
![(1,3-benzodioxol-5-ylmethyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5300450.png)
![1-(3-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperazin-2-one](/img/structure/B5300456.png)

![1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5300470.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5300474.png)